![molecular formula C22H19NO3 B5777647 2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)
2-[(diphenylacetyl)amino]-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(diphenylacetyl)amino]-5-methylbenzoic acid, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, inflammation, and fever. This drug is available in various forms, including tablets, capsules, and injections. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
作用機序
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Diclofenac also inhibits the migration of leukocytes to the site of inflammation, which reduces inflammation. Moreover, Diclofenac has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage.
実験室実験の利点と制限
Diclofenac has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its pharmacological effects are well-documented. Diclofenac is also readily available and relatively inexpensive. However, Diclofenac has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Moreover, Diclofenac may have off-target effects that could confound the results of some experiments.
将来の方向性
There are several future directions for the study of Diclofenac. One potential direction is the investigation of its potential use in cancer treatment. Diclofenac has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could elucidate its mechanism of action and potential clinical applications. Another potential direction is the investigation of its effects on the gut microbiome. Recent studies have suggested that 2-[(diphenylacetyl)amino]-5-methylbenzoic acids may have an impact on the gut microbiome, and further studies could investigate the potential implications of this effect. Additionally, further studies could investigate the potential use of Diclofenac in combination with other drugs or therapies.
合成法
Diclofenac can be synthesized by several methods. The most common method involves the reaction of 2-amino-5-methylbenzoic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. Other methods involve the use of different starting materials and reagents, such as 2-chloro-5-methylbenzoic acid and phenylacetic acid.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, Diclofenac has been used as a model drug in various pharmacological and toxicological studies.
特性
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15-12-13-19(18(14-15)22(25)26)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHQNPAFVHRSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diphenylacetyl)amino]-5-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

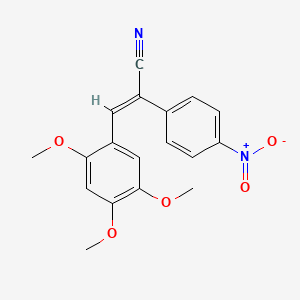
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
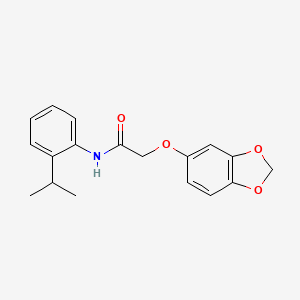
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)
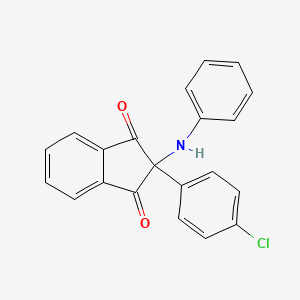
![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)
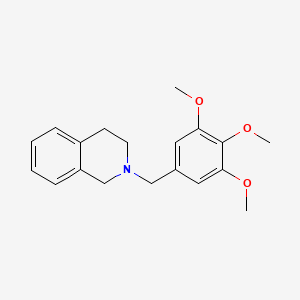
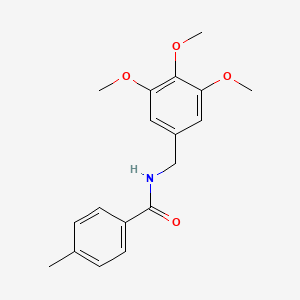
![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)